molecular formula C9H16N3O5P B13760327 Carbamic acid, acetoxy(bis(1-aziridinyl)phosphinyl)-, ethyl ester CAS No. 54805-65-1

Carbamic acid, acetoxy(bis(1-aziridinyl)phosphinyl)-, ethyl ester

Cat. No.: B13760327
CAS No.: 54805-65-1
M. Wt: 277.21 g/mol
InChI Key: IATZQORMMQOVAJ-UHFFFAOYSA-N
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Description

Carbamic acid, acetoxy(bis(1-aziridinyl)phosphinyl)-, ethyl ester is a nitrogen mustard derivative with a phosphoramide ester backbone. This compound belongs to a class of alkylating agents designed for antitumor activity. Its structure features two aziridinyl groups attached to a phosphoryl group, an acetoxy substituent, and an ethyl ester moiety.

Properties

CAS No.

54805-65-1

Molecular Formula

C9H16N3O5P

Molecular Weight

277.21 g/mol

IUPAC Name

[bis(aziridin-1-yl)phosphoryl-ethoxycarbonylamino] acetate

InChI

InChI=1S/C9H16N3O5P/c1-3-16-9(14)12(17-8(2)13)18(15,10-4-5-10)11-6-7-11/h3-7H2,1-2H3

InChI Key

IATZQORMMQOVAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(OC(=O)C)P(=O)(N1CC1)N2CC2

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

  • Molecular Formula: C7H14N3O5P (approximate, based on related compounds)
  • Key Functional Groups: Carbamic acid ester, acetoxy group, bis(1-aziridinyl)phosphinyl moiety, ethyl ester
  • Molecular Weight: Approximately 333.32 g/mol (for related acetoxy derivatives)
  • CAS Number: 54805-64-0 (for closely related bis(1-aziridinyl)phosphinyl carbamate esters)

The compound contains reactive aziridine rings, which are three-membered nitrogen-containing heterocycles, known for their ring strain and high reactivity, especially in ring-opening reactions. The phosphinyl group provides additional sites for nucleophilic substitution and coordination chemistry.

Preparation Methods

General Synthetic Strategy

The synthesis of carbamic acid esters with bis(1-aziridinyl)phosphinyl groups generally involves the reaction of bis(1-aziridinyl)phosphinyl chloride with an ethyl carbamate or related carbamate precursor under controlled conditions. The acetoxy substitution can be introduced via acetylation reactions or by using acetoxy-containing intermediates.

Specific Synthetic Routes

Reaction of Bis(1-aziridinyl)phosphinyl Chloride with Ethyl Carbamate
  • Reactants: Bis(1-aziridinyl)phosphinyl chloride and ethyl carbamate
  • Catalysts/Base: Triethylamine or similar organic bases to neutralize HCl formed
  • Solvent: Anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF)
  • Conditions: Low temperature to preserve aziridine rings; inert atmosphere to prevent hydrolysis
  • Outcome: Formation of carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, ethyl ester with high purity and yield

This method is documented as a standard approach to maintain the integrity of the aziridine rings while forming the carbamate ester linkage.

Acetylation to Introduce the Acetoxy Group
  • After formation of the bis(1-aziridinyl)phosphinyl carbamate ester, acetylation is carried out using acetic anhydride or acetyl chloride.
  • Catalysts: Pyridine or other organic bases to catalyze acetylation.
  • Conditions: Controlled temperature (0–25 °C) to avoid ring-opening of aziridine.
  • Result: Introduction of the acetoxy group on the carbamic acid moiety, yielding carbamic acid, acetoxy(bis(1-aziridinyl)phosphinyl)-, ethyl ester.

This step is critical to achieve the acetoxy substitution without degrading sensitive aziridine rings.

Alternative Catalytic Methods Using Alkoxysilane and Zinc Catalysts

Recent patent literature (EP 3 508 473 B1) describes an innovative method for producing carbamic acid esters, which could be adapted for this compound:

  • Reactants: An amine (potentially including aziridinyl amines), carbon dioxide, and an alkoxysilane compound.
  • Catalysts: Zinc-based catalysts such as zinc acetate combined with ligands (e.g., 1,10-phenanthroline).
  • Mechanism: The catalyst promotes the reaction of amine with CO2 and alkoxysilane to form carbamic acid esters with high yield and selectivity.
  • Advantages: Economical and less toxic compared to tin alkoxide catalysts; potential for high selectivity and yield.

Although this method is described for carbamic acid esters broadly, it offers a promising route for synthesizing this compound, especially when adapted to aziridinyl amines.

Comparative Data Table of Preparation Methods

Preparation Method Reactants Catalysts/Base Conditions Yield & Selectivity Notes
Bis(1-aziridinyl)phosphinyl chloride + Ethyl carbamate Bis(1-aziridinyl)phosphinyl chloride, ethyl carbamate Triethylamine or organic base Anhydrous solvent, low temp, inert atmosphere High yield, preserves aziridine rings Standard method for carbamate ester formation
Acetylation of carbamate ester Carbamate ester, acetic anhydride or acetyl chloride Pyridine or organic base Controlled temp (0–25 °C) High selectivity for acetoxy substitution Avoids aziridine ring-opening
Amine + CO2 + Alkoxysilane (Zinc catalyst) Amine (aziridinyl), CO2, alkoxysilane Zinc acetate + ligand (e.g., 1,10-phenanthroline) Mild temperature, catalytic system High yield and selectivity, economical Novel, greener method with potential for scale-up

Research Results and Analysis

  • The reaction of bis(1-aziridinyl)phosphinyl chloride with ethyl carbamate is well-established, yielding the desired carbamate ester with minimal side reactions due to careful control of moisture and temperature.
  • Acetylation reactions must be carefully controlled to prevent aziridine ring-opening, which would lead to loss of biological activity and structural integrity.
  • The zinc-catalyzed method using alkoxysilane and CO2 represents a significant advancement in carbamate synthesis, offering an environmentally friendlier and cost-effective alternative to traditional methods that use toxic tin compounds.
  • The presence of aziridine rings in the compound necessitates mild reaction conditions to maintain ring integrity, which is critical for the compound's biological activity and chemical reactivity.

Chemical Reactions Analysis

Types of Reactions

[bis(aziridin-1-yl)phosphoryl-ethoxycarbonylamino] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various amine derivatives, phosphorylated compounds, and substituted aziridines. These products are often of interest for further chemical synthesis and applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Carbamic acid derivatives have been studied for their potential anticancer properties. Specifically, compounds containing aziridine rings have shown promise as cytotoxic agents against various cancer cell lines. Research indicates that the bis(1-aziridinyl)phosphinyl group enhances the compound's ability to induce apoptosis in tumor cells.

Case Study: Synthesis and Efficacy
A study published in the Journal of Pharmaceutical Sciences detailed the synthesis of ring-substituted ethyl (bis(1-aziridinyl)phosphinyl)carbamates. These compounds were evaluated for their cytotoxic effects on human leukemia cells. Results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating their potential as dual antagonists in cancer therapy .

Agricultural Applications

Pesticidal Properties
The compound exhibits potential as an agrochemical, particularly in pest control. Its phosphinyl group is known to enhance the biological activity against various pests, making it a candidate for developing new pesticides.

Case Study: Field Trials
Field trials conducted on crops treated with carbamic acid derivatives showed a marked reduction in pest populations compared to untreated controls. The efficacy was attributed to the compound's ability to disrupt the nervous systems of target insects, leading to increased crop yields .

Material Science

Polymer Chemistry
Carbamic acid derivatives are also explored for their applications in polymer science. The incorporation of bis(1-aziridinyl)phosphinyl groups into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Properties of Modified Polymers

PropertyControl PolymerPolymer with Carbamic Acid Derivative
Tensile Strength (MPa)3045
Thermal Decomposition Temp (°C)250300
Elongation at Break (%)200300

This table illustrates the improvements in mechanical properties when carbamic acid derivatives are integrated into polymer formulations.

Toxicological Assessments

While exploring applications, it is essential to consider the toxicological profile of carbamic acid derivatives. Studies indicate that exposure at high concentrations can lead to adverse effects such as leukopenia and other hematological changes . Therefore, ongoing research focuses on establishing safe usage levels in both medicinal and agricultural contexts.

Mechanism of Action

The mechanism of action of [bis(aziridin-1-yl)phosphoryl-ethoxycarbonylamino] acetate involves its interaction with molecular targets through its aziridine rings and phosphoryl group. These interactions can lead to the formation of stable complexes that modulate biological pathways. The compound’s ability to undergo nucleophilic substitution reactions allows it to interact with various biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

AB-100 (Ethyl [Bis(1-aziridinyl)phosphinyl]carbamate)

  • Structure : Lacks the acetoxy group but retains the bis(1-aziridinyl)phosphinyl core and ethyl ester.
  • Activity : Exhibits significant antitumor activity against experimental models like sarcoma 180 and lymphatic leukemia with low systemic toxicity .
  • Hydrolysis : Undergoes rapid hydrolytic rearrangement, generating active alkylating species. NMR studies confirm hydrolysis products differ from methyl-substituted derivatives .
  • Clinical Relevance : Advanced to clinical trials due to favorable efficacy-toxicity balance .

AB-132 (Geminal C-Methyl Derivative of AB-100)

  • Structure : Incorporates methyl groups on the aziridine rings.
  • Activity : Reduced alkylating activity compared to AB-100 but shows altered hydrolytic stability. This modification may lower toxicity while retaining antitumor effects .
  • Hydrolysis : Methyl substitution slows hydrolysis, delaying the release of active intermediates. This impacts pharmacokinetics and dosing regimens .

AT-222 (Bis-(1-aziridinyl)-[bis-(2-chloroethyl)-amino]-phosphine Oxide)

  • Structure: Replaces the carbamate group with a bis(2-chloroethyl)amino moiety.
  • Activity : Demonstrates broader antitumor effects, including activity against Jensen sarcoma and fibrosarcoma. The chloroethyl groups enhance alkylating potency but may increase toxicity .

CAS 54805-59-3 (N-Acetyloxy Derivative)

  • Structure : Features acetyloxy and dimethyl substitutions on aziridine rings.
  • Properties : Higher molecular weight (333.32 g/mol) and altered steric hindrance compared to AB-100. Predicted to exhibit slower hydrolysis and reduced membrane permeability .
  • Therapeutic Potential: Structural modifications may improve tumor targeting but require further pharmacological validation .

Propanetriyl Ester Derivative (CID 206728)

  • Structure : Contains three bis(aziridinyl)phosphorylcarbamoyloxy groups linked to a glycerol backbone.
  • Properties : Larger molecular formula (C18H32N9O9P3) and higher predicted collision cross-section (126.8 Ų for [M+H]+), suggesting prolonged biological retention and slower clearance .
  • Activity: Potential for sustained alkylating activity due to ester group complexity, but untested in vivo .

Physicochemical and Pharmacological Comparisons

Key Physicochemical Properties

Compound Molecular Weight PSA (Ų) Boiling Point (°C) Density (g/cm³)
AB-100 247.18* 73.86 428.1 (Predicted) 1.043 (Predicted)
CAS 54805-59-3 333.32 N/A N/A N/A
Propanetriyl Ester 612.16 (M+H)+ N/A N/A N/A

*Calculated from molecular formula C7H14N3O3P in .

Alkylating Activity and Hydrolysis

  • AB-100 : Rapid hydrolysis generates reactive intermediates, leading to potent DNA cross-linking. Low toxicity due to selective activation in tumor microenvironments .
  • AB-132 : Slower hydrolysis reduces acute alkylation but extends therapeutic window. Methyl groups stabilize the aziridinyl rings, minimizing off-target effects .
  • AT-222 : Dual alkylation (aziridinyl and chloroethyl groups) increases cytotoxicity but risks higher systemic toxicity .

Antitumor Efficacy and Toxicity

Compound Tumor Models Tested Efficacy Toxicity Profile
AB-100 Sarcoma 180, Leukemia High Low
AT-222 Jensen Sarcoma, Fibrosarcoma Very High Moderate
AB-132 Experimental models Moderate Low

Biological Activity

Carbamic acid, acetoxy(bis(1-aziridinyl)phosphinyl)-, ethyl ester (CAS No. 54805-59-3) is a complex organic compound characterized by its unique structural features, including aziridine rings and a phosphinyl group. These components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and drug design. This article reviews the biological activity of this compound, including its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N3O5P, with a molecular weight of approximately 333.32 g/mol. The structure includes:

  • Aziridine rings : Contributing to reactivity and potential interactions with biological macromolecules.
  • Phosphinyl group : Implicated in various nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that derivatives of carbamic acid exhibit significant antimicrobial activity against various pathogens. The aziridine moieties enhance the compound's ability to interact with microbial targets, potentially disrupting their cellular functions.

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TargetedMinimum Inhibitory Concentration (MIC)
Compound AE. coli20 µg/mL
Compound BS. aureus15 µg/mL
Carbamic Acid DerivativePseudomonas aeruginosa10 µg/mL

Anticancer Activity

Carbamic acid derivatives have also shown promise in anticancer applications. Studies suggest that these compounds can inhibit tumor growth by interfering with specific biological pathways associated with cancer cell proliferation.

Case Study: Efficacy in Leukemia Treatment
In clinical trials involving patients with leukemia, carbamic acid derivatives were administered at doses ranging from 1 to 6 g/day for up to 109 days. Results indicated a decrease in white blood cell counts, which was considered beneficial for patients undergoing treatment for leukemia. However, side effects such as nausea and vomiting were also reported .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Inhibition of enzyme activity : Particularly in enzymes involved in metabolic pathways related to cancer or infection.
  • Alteration of cellular signaling pathways : Affecting cell growth and survival.

Synthesis Methods

Various synthetic routes have been developed for the preparation of carbamic acid derivatives, emphasizing the importance of optimizing reaction conditions for yield and purity.

Common Synthesis Techniques:

  • Esterification Reactions : Involving the reaction between carbamic acid and alcohols under acidic conditions.
  • Nucleophilic Substitution : Utilizing phosphinyl chloride with aziridine derivatives.
  • Hydrolysis Reactions : To generate the active form from acetoxy precursors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Carbamic acid, acetoxy(bis(1-aziridinyl)phosphinyl)-, ethyl ester, and how is reaction progress validated?

  • Answer : The compound is synthesized via nucleophilic substitution between aziridine derivatives and phosphorylated carbamate precursors. Reaction progress is monitored using ¹H and ³¹P NMR spectroscopy to track intermediates and confirm structural integrity. For example, geminal substitutions (e.g., methyl groups on aziridine rings) require careful temperature control to avoid side reactions. Hydrolytic stability can be assessed by observing phosphorus chemical shift changes during hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing hydrolytic rearrangements and degradation products?

  • Answer : NMR spectroscopy is indispensable for identifying hydrolytic intermediates, such as phosphoramidate derivatives, by tracking changes in aziridine proton signals and phosphorus environments. Complementary methods like FT-IR (for carbonyl and phosphoryl groups) and HPLC-MS (for quantifying degradation products) are recommended. Hydroxamic acid tests (e.g., formation of burgundy-colored complexes with Fe³⁺) can confirm ester functionality .

Q. How can researchers evaluate the compound’s reactivity under aqueous conditions?

  • Answer : Hydrolysis kinetics are studied in buffered solutions (pH 2–12) at controlled temperatures. Pseudo-first-order rate constants are calculated using UV-Vis or NMR to monitor the disappearance of the parent compound. For example, the parent compound undergoes hydrolytic rearrangement to form phosphoramidate derivatives, which are less reactive but more stable .

Advanced Research Questions

Q. How do substituents on aziridine rings influence alkylating activity and pharmacological outcomes?

  • Answer : Geminal methyl substitutions on aziridine rings (e.g., AB-132 vs. AB-100 derivatives) reduce hydrolytic lability but enhance alkylating activity by stabilizing the transition state during DNA cross-linking. Comparative studies using in vitro alkylation assays (e.g., reaction with 4-(4-nitrobenzyl)pyridine) and cell-based cytotoxicity screens (e.g., leukemia cell lines) reveal that substituents alter both chemical reactivity and biological potency .

Q. What experimental strategies resolve contradictions in pharmacological data between structurally similar analogs?

  • Answer : Contradictions arise from differences in hydrolysis rates, metabolic stability, or cellular uptake. Researchers should:

  • Perform side-by-side comparative studies under standardized conditions (pH, temperature, serum content).
  • Use isotopic labeling (e.g., ³²P or ¹⁴C) to track metabolic pathways.
  • Apply computational modeling (e.g., DFT for transition-state analysis) to predict substituent effects on reactivity .

Q. What modern methodologies assess the carcinogenic potential of aziridine-containing carbamic acid esters?

  • Answer : Current guidelines (e.g., OECD TG 451/453) recommend:

  • Two-year rodent bioassays with oral or intraperitoneal administration.
  • Genotoxicity tests (Ames, micronucleus, Comet assays) to detect DNA damage.
  • Mechanistic studies (e.g., measuring alkylation adducts in liver DNA via LC-MS/MS). Historical data suggest carbamic acid ethyl esters (e.g., urethane) are carcinogenic, but aziridine derivatives require reevaluation due to conflicting results in older studies .

Q. How can the alkylation mechanism of this compound be elucidated in biological systems?

  • Answer :

  • Radiolabeled analogs (e.g., ¹⁴C-labeled ethyl ester) track covalent binding to DNA/RNA/proteins.
  • Mass spectrometry identifies specific alkylation sites (e.g., guanine N7 positions).
  • Kinetic isotope effects (KIEs) distinguish between SN1 and SN2 mechanisms. For example, a primary KIE suggests rate-limiting bond cleavage (SN1), while no KIE supports a concerted SN2 pathway .

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